molecular formula C13H15Cl2NO4S B1458561 1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid CAS No. 1858241-39-0

1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid

Cat. No.: B1458561
CAS No.: 1858241-39-0
M. Wt: 352.2 g/mol
InChI Key: FVOIBGCFCVWZLP-UHFFFAOYSA-N
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Description

1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid is a synthetic organic compound with the molecular formula C13H15Cl2NO4S It is characterized by the presence of a piperidine ring substituted with a carboxylic acid group and a sulfonyl group attached to a dichlorobenzyl moiety

Preparation Methods

The synthesis of 1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Attachment of the Dichlorobenzyl Moiety: The dichlorobenzyl group is attached through nucleophilic substitution reactions, where the piperidine ring acts as a nucleophile.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow processes and advanced catalytic systems.

Chemical Reactions Analysis

1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol, depending on the reducing agent used.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylate salt.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: The compound is used in studies exploring its effects on cellular processes and its potential as an inhibitor of specific enzymes or receptors.

    Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidine ring provides structural stability. The dichlorobenzyl moiety may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

    1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-4-carboxamide: This compound has an amide group instead of a carboxylic acid group, which may alter its solubility and reactivity.

    1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-4-methanol: The presence of a hydroxyl group instead of a carboxylic acid group can affect its hydrogen bonding capabilities and biological activity.

    1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-4-nitrile: The nitrile group introduces different electronic properties, potentially impacting its reactivity and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methylsulfonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO4S/c14-11-2-1-3-12(15)10(11)8-21(19,20)16-6-4-9(5-7-16)13(17)18/h1-3,9H,4-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOIBGCFCVWZLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)CC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301153966
Record name 4-Piperidinecarboxylic acid, 1-[[(2,6-dichlorophenyl)methyl]sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301153966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858241-39-0
Record name 4-Piperidinecarboxylic acid, 1-[[(2,6-dichlorophenyl)methyl]sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858241-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinecarboxylic acid, 1-[[(2,6-dichlorophenyl)methyl]sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301153966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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